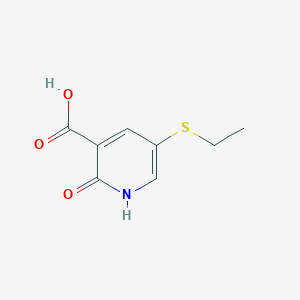

5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

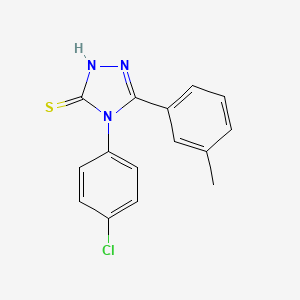

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 5-Aminolevulinic acid (5-ALA) are synthesized via alternative biotechnological methods due to the disadvantages of chemical synthesis . Another example is the synthesis of 5-amino-3-aryl-1H-pyrazoles from β-bromo-α-(ethylsulfanyl)cinnamonitrile .Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyridine ring with various functional groups attached, including an ethylsulfanyl group and a carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the compound ethanesulfonyl chloride has a density of 1.357 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Intramolecular Cyclization and Hantzsch Reaction :The study by Remizov, Pevzner, and Petrov (2019) explores the intramolecular 6-endo-dig-cyclization involving ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, leading to the formation of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. This process involves thioketene generated in situ reacting with an internal CH2NH2 nucleophile, highlighting the synthetic utility of sulfur-containing dihydropyridine derivatives in constructing complex heterocyclic systems (Yu. O. Remizov, L. М. Pevzner, & M. Petrov, 2019).

Conformationally Constrained Amino Acids Synthesis :Clerici, Gelmi, and Pocar (1999) developed a novel synthetic route to 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids starting from 4-sulfanylmethylene-5(4H)-oxazolones. This synthesis underscores the role of sulfur-containing pyridine derivatives in creating conformationally constrained amino acids, potentially useful in drug development and peptide chemistry (F. Clerici, M. L. Gelmi, & D. Pocar, 1999).

Synthetic Utility in Antibacterial Agents :Egawa et al. (1984) synthesized a series of pyridonecarboxylic acid derivatives, demonstrating the potential of sulfur-substituted dihydropyridine derivatives as antibacterial agents. Their study highlighted the structural activity relationships crucial for the antibacterial efficacy of these compounds, providing a pathway for the development of new antibacterial drugs (H. Egawa, T. Miyamoto, A. Minamida, Y. Nishimura, H. Okada, H. Uno, & J. Matsumoto, 1984).

Electrochemical Applications :Yu et al. (2014) investigated the use of indole-5-carboxylic acid monomer electropolymerized on carbon for the development of a non-precious oxygen reduction catalyst. This research illustrates the application of pyridine derivatives in electrochemistry, specifically in enhancing the efficiency of fuel cells and other energy-related technologies (Jianfeng Yu, Youqin Lu, Cunguang Yuan, Jinsheng Zhao, Min Wang, & Ren-min Liu, 2014).

Wirkmechanismus

Mode of Action

The mode of action of 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is currently unknown. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The compound may influence various pathways, leading to downstream effects that alter cellular function .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .

Safety and Hazards

Zukünftige Richtungen

The future directions in the field of organic chemistry and drug development involve the design and synthesis of novel compounds with improved properties and functionalities. This includes the development of new synthetic methods, the exploration of new reaction mechanisms, and the design of more efficient and selective catalysts .

Eigenschaften

IUPAC Name |

5-ethylsulfanyl-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-2-13-5-3-6(8(11)12)7(10)9-4-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJVHYBRBAUSBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CNC(=O)C(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,5-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2605758.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2605759.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B2605762.png)

![1-methyl-4-oxo-N-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2605763.png)

![N-allyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2605770.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide](/img/structure/B2605771.png)

![N-[(4-Pyridin-4-yl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2605775.png)